molecular formula C8H6BrNO3 B1281013 1-(5-Bromo-2-nitrophenyl)ethanone CAS No. 41877-24-1

1-(5-Bromo-2-nitrophenyl)ethanone

Cat. No.: B1281013
CAS No.: 41877-24-1
M. Wt: 244.04 g/mol
InChI Key: AFDAUYYWZNNSFV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an ethanone group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-nitrophenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 2-nitroacetophenone in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in a solvent like chloroform or acetic acid, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Comparison with Similar Compounds

  • 1-(5-Bromo-2-aminophenyl)ethanone
  • 1-(5-Bromo-2-hydroxyphenyl)ethanone
  • 1-(5-Bromo-2-methylphenyl)ethanone

Comparison: 1-(5-Bromo-2-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and chemical properties. Compared to its analogs, such as 1-(5-Bromo-2-aminophenyl)ethanone, the nitro group in this compound makes it more electron-deficient and reactive towards nucleophiles . This enhances its utility in various chemical reactions and applications .

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDAUYYWZNNSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481224
Record name 1-(5-Bromo-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41877-24-1
Record name 1-(5-Bromo-2-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41877-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 mmol of 3-acetyl-4-nitro-aminobenzene as a starting material was added to 100 mL of HBr/H2O (1/2, v/v) and a sodium nitrite solution was slowly added dropwise thereto in an ice bath. The reaction mixture was stirred at 60° C. for 2 hours. When the reaction was completed, the precipitate was filtered off. The filtrate was neutralized with 1N NaOH, extracted with EtOAc, dried over anhydrous sodium sulfate, distilled under reduced pressure and purified by silica gel column chromatography (hexane/EtOAc=2/1) to obtain the desired 3-acetyl-4-nitro-bromobenzene as a yellow oil (75%).
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Synthesis routes and methods II

Procedure details

In the ice bath, the starting material, about 10 mmol of 3-acetyl-4-nitro-aminobenzene was added into HBr/H2O (about 100 mL, 1/2, v/v), and sodium nitrite solution was gradually added. The solution was stirred at about 60° C. for about 2 hours. After the reaction was completed, the precipitate was filtered. The filtered solution was neutralized with about 1N NaOH, and extracted with EtOAc. Then the extracted material was dried with sodium sulfate anhydride. Next, the dried material was distilled under reduced pressure. Then, 3-acetyl-4-nitro-bromobenzene was obtained in a form of about 75% yellow oil using silica gel column chromatography (Hexane/EtOAc=2/1).
[Compound]
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Synthesis routes and methods III

Procedure details

Jones Reagent (2.67 M, 2.54 mL, 6.79 mmol) was added dropwise to 1-(5-bromo-2-nitrophenyl)-ethanol (1.67 g, 6.79 mmol) in acetone (34 mL) at 0° C., then the reaction mixture was stirred for 10 minutes. Any excess Jones reagent was quenched by the addition of iso-propanol, then the reaction mixture was neutralized with saturated sodium bicarbonate, and the acetone was removed by evaporation. Water was added and the solution was extracted with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:9 ethyl acetate:hexanes to give 1.27 g (77%) of 1-(5-bromo-2-nitrophenyl)-ethanone as a solid. 1H NMR (400 MHz, d6-DMSO): δ 8.05 (d, J=5 Hz, 1H), 8.04 (s, 1H), 7.96 (dd, J=9, 2 Hz, 1H), 2.57 (s, 3H).
Name
Jones Reagent
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2.54 mL
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1.67 g
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34 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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